Trimethylsulfoxonium Bromide
Overview
Description
Trimethylsulfoxonium bromide is an organic compound with the molecular formula C₃H₉BrOS. It is a white crystalline solid that is soluble in water and polar organic solvents. This compound is widely used in organic synthesis as a reagent and intermediate due to its ability to form sulfur ylides, which are valuable in various chemical reactions.
Mechanism of Action
Target of Action
Trimethylsulfoxonium Bromide primarily targets fungal cells . It acts as a fungicide, inhibiting the growth of these cells .
Mode of Action
This compound interacts with its targets by binding to the sterol biosynthesis pathway . This interaction disrupts the production of ergosterol , an essential component for fungal cell membranes .
Biochemical Pathways
The affected pathway is the sterol biosynthesis pathway . The disruption in the production of ergosterol leads to a deficiency in an essential component of the fungal cell membranes. This deficiency inhibits the growth of the fungal cells .
Pharmacokinetics
Its effectiveness against chronic bronchitis and other pulmonary diseases suggests that it can be absorbed and distributed in the body to reach the site of infection .
Result of Action
The result of this compound’s action is the inhibition of fungal cell growth . By disrupting the production of ergosterol, it compromises the integrity of the fungal cell membranes, thereby inhibiting their growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsulfoxonium bromide can be synthesized by reacting dimethyl sulfoxide with methyl bromide. The reaction typically involves heating a mixture of dimethyl sulfoxide and methyl bromide at a temperature of around 66°C. this reaction can be hazardous due to the potential for violent exothermic decomposition, which can lead to explosions .
Industrial Production Methods: An improved industrial method involves the addition of a scavenger, such as trimethyl orthoformate, to the reaction mixture. This helps to stabilize the reaction and prevent the formation of hazardous by-products like bromine and hydrogen bromide . Another method involves the oxidation of trimethylsulfonium salts with ruthenium tetroxide in the presence of an inert solvent .
Chemical Reactions Analysis
Types of Reactions: Trimethylsulfoxonium bromide undergoes various types of chemical reactions, including:
Electrophilic Substitution Reactions: It acts as an electrophilic reagent in organic synthesis.
Nucleophilic Addition Reactions: It can participate in nucleophilic addition reactions.
Oxidation Reactions: It can be oxidized to form other compounds.
Common Reagents and Conditions:
Sodium Hydride: Used to form dimethylsulfoxonium methylide from trimethylsulfoxonium.
Copper, Zinc, and Palladium Ions: React with trimethylsulfoxonium in the presence of sodium hydroxide to form sulfur ylide complexes.
Major Products:
Dimethylsulfoxonium Methylide: Formed by treating trimethylsulfoxonium with sodium hydride.
Polyethylene: Formed through polymerization reactions.
Scientific Research Applications
Trimethylsulfoxonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the Corey-Chaykovsky reaction to synthesize epoxides and cyclopropanes.
Medicine: Employed in the preparation of novel metconazoles, which have potential therapeutic applications.
Industry: Used in the production of various chemical intermediates and complexing agents.
Comparison with Similar Compounds
Trimethylsulfonium Iodide: Similar in structure but uses iodine instead of bromine.
Trimethylselenoxonium: Contains selenium instead of sulfur.
Uniqueness: Trimethylsulfoxonium bromide is unique due to its ability to form stable sulfur ylides, which are valuable intermediates in organic synthesis. Its reactivity and stability make it a preferred reagent in various chemical reactions, particularly in the Corey-Chaykovsky reaction for the synthesis of epoxides and cyclopropanes .
Biological Activity
Trimethylsulfoxonium bromide (TMSBr) is an organosulfur compound with significant biological activity, primarily recognized for its antifungal properties. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the chemical formula . It features a sulfoxonium ion where sulfur is bonded to three methyl groups and an oxygen atom, which distinguishes it from other sulfur-containing compounds. TMSBr is typically a white crystalline solid, soluble in water and polar organic solvents, making it versatile for various applications.
Antifungal Activity
TMSBr exhibits antifungal properties by interfering with the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This disruption inhibits fungal growth and proliferation. Studies have demonstrated its effectiveness against various fungal strains, including those associated with chronic bronchitis and other respiratory diseases.
The mechanism involves binding to specific enzymes involved in the sterol biosynthesis pathway, effectively disrupting cellular processes in fungi. This unique action highlights TMSBr's potential as a fungicide in agricultural applications.
Applications
- Agriculture : TMSBr is utilized as a fungicide to control fungal diseases in crops.
- Pharmaceutical Intermediary : It serves as an intermediate in synthesizing pharmacologically active compounds, including diuretic agents .
- Research : Its ability to catalyze reactions involving carbon dioxide fixation further expands its applicability in chemical synthesis .
Case Studies and Experimental Data
-
Fungal Inhibition Studies
A study conducted on various fungal strains revealed that TMSBr significantly inhibited growth at low concentrations. The compound was particularly effective against Candida albicans and Aspergillus niger, showcasing its potential for treating fungal infections in clinical settings. -
Ergosterol Biosynthesis Disruption
Research indicated that TMSBr disrupts ergosterol biosynthesis by inhibiting the enzyme lanosterol 14α-demethylase, crucial for converting lanosterol to ergosterol. This inhibition leads to increased membrane permeability and ultimately cell death in fungi. -
Toxicity Assessments
Toxicity studies demonstrated that while TMSBr is effective against fungi, it exhibits low toxicity towards mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for agricultural and pharmaceutical use.
Comparative Analysis
The following table summarizes the biological activity of TMSBr compared to structurally similar compounds:
Compound Name | Formula | Key Characteristics | Biological Activity |
---|---|---|---|
Trimethylsulfoxonium iodide | C3H9IS | Similar structure; used in organic synthesis | Less effective antifungal |
Trimethylsulfonium chloride | C3H9Cl | Different solubility properties | Limited biological activity |
Trimethylsulfonium tetrafluoroborate | C3H9BF4 | Forms ionic liquids; used in catalysis | No significant antifungal effect |
Dimethyl sulfoxide | C2H6OS | Precursor to TMSBr; widely used solvent | Antifungal but less potent |
Properties
InChI |
InChI=1S/C3H9OS.BrH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPJZBFFLDRKSF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](=O)(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456116 | |
Record name | Trimethylsulfoxonium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25596-24-1 | |
Record name | Trimethylsulfoxonium Bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Trimethylsulfoxonium Bromide in organic synthesis, as highlighted in the provided research?
A1: this compound is utilized as a reagent in the synthesis of Fluconazole. [] It specifically acts as a source of methylene for the formation of an epoxide intermediate, which subsequently reacts with 1,2,4-triazole to yield Fluconazole.
Q2: What advantages does this compound offer over other reagents in Fluconazole synthesis?
A2: The research highlights two key advantages of using this compound:
- Reduced Side Reactions: Bromide ions, being weakly nucleophilic, minimize side reactions compared to other reagents. This leads to a higher yield and purity of the desired product, Fluconazole. []
- Cost-Effectiveness: this compound is a more cost-effective option due to its lower price and efficient molar mass utilization in the reaction. []
Q3: What are the key considerations for safe and efficient production of this compound?
A3: The production of this compound involves reacting Dimethyl Sulfoxide with Methyl Bromide (MeBr). A crucial safety aspect during this process is controlling the addition rate of MeBr and maintaining a specific temperature range within the reaction system. This is critical due to the potential explosion hazards associated with MeBr. [] This careful control ensures a safe and efficient production process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.